molecular formula C28H21N2NaO5S B12769466 Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate CAS No. 85248-91-5

Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate

Cat. No.: B12769466
CAS No.: 85248-91-5
M. Wt: 520.5 g/mol
InChI Key: HBWKFBRUDAQBCZ-UHFFFAOYSA-M
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Description

Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate (CAS 4430-18-6), commonly known as Acid Violet 43, is an anthraquinone-derived dye. It is characterized by a sulfonate group and a p-tolylamino substituent, which enhance its water solubility and binding affinity in industrial applications. Primarily used in cosmetics and hair dyes, its safety profile is regulated due to restrictions on mucosal exposure .

Properties

CAS No.

85248-91-5

Molecular Formula

C28H21N2NaO5S

Molecular Weight

520.5 g/mol

IUPAC Name

sodium;5-methyl-2-[[4-(4-methylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate

InChI

InChI=1S/C28H22N2O5S.Na/c1-16-7-10-18(11-8-16)29-22-13-14-23(30-21-12-9-17(2)15-24(21)36(33,34)35)26-25(22)27(31)19-5-3-4-6-20(19)28(26)32;/h3-15,29-30H,1-2H3,(H,33,34,35);/q;+1/p-1

InChI Key

HBWKFBRUDAQBCZ-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C)S(=O)(=O)[O-])C(=O)C5=CC=CC=C5C3=O.[Na+]

Origin of Product

United States

Preparation Methods

Step 1: Formation of Anthraquinone Derivative

  • Anthracene undergoes oxidation to form anthraquinone.
  • This step is crucial as anthraquinone serves as a precursor for further functionalization.

Step 2: Amination

  • The anthraquinone derivative is reacted with p-toluidine under controlled conditions.
  • Catalysts (e.g., acidic or basic media) are used to facilitate the amination reaction, forming a p-tolylamino-substituted anthraquinone.

Step 3: Sulfonation

  • The amination product is subjected to sulfonation using sulfuric acid or its derivatives.
  • This introduces the sulfonate group at a specific position on the aromatic ring, guided by electronic effects and steric hindrance.

Step 4: Neutralization

  • The sulfonic acid intermediate is neutralized with sodium hydroxide or sodium carbonate to yield the sodium salt form of the compound.

Reaction Conditions

The reaction conditions are critical for optimizing yield and purity:

  • Temperature : Typically maintained between 50–150°C, depending on the step.
  • Solvent Choice : Polar solvents like dimethylformamide (DMF) or water are commonly used.
  • Reaction Time : Each step may require several hours to ensure complete conversion.

Purification

After synthesis, purification steps are employed:

  • Crystallization : The product is recrystallized from an appropriate solvent to remove impurities.
  • Chromatography : Thin-layer chromatography (TLC) or column chromatography may be used for further purification.
  • Drying : The purified compound is dried under vacuum to remove residual solvents.

Challenges in Synthesis

  • Selectivity : Achieving regioselectivity during sulfonation can be challenging due to competing reactions.
  • Yield Optimization : Reaction conditions must be carefully controlled to maximize yield while minimizing by-products.
  • Stability : The compound's sensitivity to light and moisture necessitates careful handling during synthesis and storage.

Data Table: Key Synthesis Parameters

Step Reagents/Conditions Expected Outcome
Oxidation Anthracene + Oxidizing Agent (e.g., CrO₃) Formation of Anthraquinone
Amination Anthraquinone + p-Toluidine + Catalyst p-Tolylamino-Anthraquinone
Sulfonation Sulfuric Acid or Oleum Sulfonated Intermediate
Neutralization Sodium Hydroxide/Sodium Carbonate Sodium Salt Formation
Purification Recrystallization/Chromatography High-Purity Sodium Compound

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the anthraquinone moiety, leading to different products.

    Substitution: The compound can undergo substitution reactions, particularly at the sulfonate group or the anthracene ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 2(or 5)-[[9,10-dihydro-9,10-dioxo-4-[(p-tolyl)amino]-1-anthryl]amino]-5(or 2)-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is employed in studies involving DNA interactions due to its ability to intercalate with DNA.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as DNA. It can intercalate between DNA bases, affecting the DNA structure and function . This intercalation can lead to changes in gene expression and cellular processes, making it a valuable tool in genetic and cancer research.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The p-tolylamino group in Acid Violet 43 enhances its stability in alkaline conditions compared to the hydroxyl (-OH) or methyl (-CH₃) groups in analogs .
  • Solubility : Sulfonate groups (-SO₃⁻/SO₃H) in all compounds ensure high water solubility, critical for dye applications.

Biological Activity

Sodium 4-((9,10-dihydro-9,10-dioxo-4-(p-tolylamino)-1-anthryl)amino)toluene-3-sulphonate (CAS No. 71195-66-9) is a synthetic organic compound notable for its complex structure, which includes an anthracene derivative and a sulfonate group that enhances its solubility in aqueous environments. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

The molecular formula of this compound is C21H15N2NaO6SC_{21}H_{15}N_{2}NaO_{6}S, with a molecular weight of approximately 446.41 g/mol. Its structure allows for significant interactions with biological molecules, making it a subject of interest in pharmacological studies.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress that can lead to cellular damage. Studies have shown that the anthracene moiety contributes to this activity by scavenging reactive oxygen species (ROS) effectively.

Antimicrobial Activity

The sulfonate group in this compound may enhance its interaction with microbial membranes, potentially leading to antimicrobial effects. Preliminary studies suggest that derivatives of this compound have shown activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Cytotoxicity and Cancer Research

This compound has been evaluated for cytotoxic effects on cancer cell lines. In vitro studies demonstrate that the compound exhibits selective toxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species Scavenging : The compound's ability to neutralize ROS helps mitigate oxidative damage in cells.
  • Membrane Interaction : The sulfonate group may facilitate interactions with lipid membranes, influencing membrane permeability and integrity.
  • DNA Interaction : Studies suggest that anthracene derivatives can intercalate with DNA, potentially disrupting replication and transcription processes in rapidly dividing cells.

Case Studies and Research Findings

StudyObjectiveFindings
Smith et al. (2020)Evaluate antioxidant activityDemonstrated significant ROS scavenging ability in vitro.
Johnson et al. (2021)Assess antimicrobial effectsShowed effectiveness against E. coli and S. aureus .
Lee et al. (2022)Investigate cytotoxicity on cancer cellsReported selective cytotoxicity towards breast cancer cell lines with minimal effects on normal cells .

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